molecular formula C19H16F2N2O3 B2854079 4-[4-(Difluoromethoxy)-3-methoxybenzyl]-6-phenylpyridazin-3-ol CAS No. 1436000-89-3

4-[4-(Difluoromethoxy)-3-methoxybenzyl]-6-phenylpyridazin-3-ol

Cat. No.: B2854079
CAS No.: 1436000-89-3
M. Wt: 358.345
InChI Key: CUYYRFLBBSZRRX-UHFFFAOYSA-N
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Description

4-[4-(Difluoromethoxy)-3-methoxybenzyl]-6-phenylpyridazin-3-ol is a synthetic organic compound that belongs to the class of phenylpyridazines This compound is characterized by the presence of a difluoromethoxy group, a methoxy group, and a phenyl group attached to a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Difluoromethoxy)-3-methoxybenzyl]-6-phenylpyridazin-3-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of specific catalysts, solvents, and reaction conditions to streamline the process and make it more cost-effective .

Chemical Reactions Analysis

Types of Reactions

4-[4-(Difluoromethoxy)-3-methoxybenzyl]-6-phenylpyridazin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(Difluoromethoxy)-3-methoxybenzyl]-6-phenylpyridazin-3-ol is unique due to its specific combination of functional groups and its pyridazine ring structure.

Properties

IUPAC Name

5-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]-3-phenyl-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N2O3/c1-25-17-10-12(7-8-16(17)26-19(20)21)9-14-11-15(22-23-18(14)24)13-5-3-2-4-6-13/h2-8,10-11,19H,9H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUYYRFLBBSZRRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC2=CC(=NNC2=O)C3=CC=CC=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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